molecular formula C6H15NO2 B3022361 2-((2-Methoxyethyl)(methyl)amino)ethanol CAS No. 288383-69-7

2-((2-Methoxyethyl)(methyl)amino)ethanol

Cat. No.: B3022361
CAS No.: 288383-69-7
M. Wt: 133.19 g/mol
InChI Key: GPPXJGVECOPHES-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)(methyl)amino)ethanol is an organic compound with the chemical formula C6H15NO2. It is a colorless liquid with a peculiar ammonia-like odor. This compound is soluble in water and many common organic solvents . It is used in various fields such as organic synthesis, medicine, and pesticide manufacturing .

Properties

IUPAC Name

2-[2-methoxyethyl(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-7(3-5-8)4-6-9-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPXJGVECOPHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-Methoxyethyl)(methyl)amino)ethanol can be synthesized through a two-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

MEME serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications, making it a versatile building block in the development of more complex molecules. It can be used in:

  • Synthesis of pharmaceuticals: MEME can be modified to create derivatives with enhanced pharmacological properties.
  • Agrochemicals: Its reactivity enables the development of new agrochemical agents.

Biology

Research has indicated that MEME exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that MEME may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Cellular Signaling Modulation: MEME can interact with cellular receptors, potentially influencing signal transduction pathways.

Medicine

In medicinal chemistry, MEME is being investigated for its therapeutic potential:

  • Drug Development: Its ability to modify biological targets positions MEME as a useful scaffold in drug design, particularly for conditions like cancer and inflammation.
  • Formulation Studies: MEME is explored as an excipient in drug formulations due to its solubility characteristics and stability.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of MEME against various bacterial strains. The results indicated that MEME exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Formulation

Research on drug formulations incorporating MEME showed improved solubility and bioavailability of active pharmaceutical ingredients (APIs). This study highlighted the potential of MEME as a co-solvent in enhancing drug delivery systems.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)(methyl)amino)ethanol involves its interaction with various molecular targets and pathways. It acts as a solvent and catalyst in chemical reactions, facilitating the formation of desired products. The compound’s unique structure allows it to participate in a variety of chemical processes, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methoxyethyl)(methyl)amino)ethanol is unique due to its methoxyethyl group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Biological Activity

2-((2-Methoxyethyl)(methyl)amino)ethanol, also known by its chemical formula C₇H₁₉NO₂, is a compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Weight : 145.24 g/mol
  • CAS Number : 103-90-2
  • IUPAC Name : 2-(2-methoxyethyl)-N-methyl-ethanamine

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
AntifungalEffective against certain fungal pathogens
CytotoxicityShows potential cytotoxic effects on cancer cell lines
NeuroprotectiveInvestigated for protective effects in neurodegenerative models

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could account for its neuroprotective properties.
  • Oxidative Stress Reduction : Potential antioxidant properties may contribute to its protective effects against oxidative damage.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, showcasing its potential as an antibacterial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including HeLa and A549. The compound exhibited IC50 values ranging from 50 to 100 µg/mL, suggesting moderate cytotoxicity. Further investigations revealed that the mechanism involved apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µg/mL)Neuroprotective Effects
This compoundHigh50-100Yes
N,N-DimethylaminoethanolModerate>100No
EthanolamineLow>200Yes

Q & A

Basic: What is the optimized synthetic route for 2-((2-Methoxyethyl)(methyl)amino)ethanol?

Answer: The compound is synthesized via a two-step process. Step 1: React 2-methoxy-N-methyl ethylamine (191 mmol) with 2-bromoethanol (191 mmol) and triethylamine (191 mmol) in toluene at 100°C for 2 hours. After drying with MgSO₄ and concentration, the crude product is obtained in 88% yield (16.5 g). Step 2: Purify the crude product by reacting with sulfuryl chloride (186 mmol) in ethyl acetate at 0°C, followed by room-temperature stirring and concentration, yielding 88% pure product .

Basic: What analytical methods confirm the structure and purity of this compound?

Answer: Key methods include:

  • LCMS (Liquid Chromatography-Mass Spectrometry): To verify molecular weight (e.g., m/z 428 [M+H]+ observed in related intermediates) .
  • HPLC: Retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) .
  • ¹H/¹³C NMR: For functional group and structural confirmation.
  • Elemental Analysis: To validate purity post-synthesis .

Basic: What safety precautions are required when handling this compound?

Answer: The compound shares hazards with structurally similar amines and ethers. Key precautions:

  • Use local exhaust ventilation and avoid inhalation of vapors.
  • Wear chemical-resistant gloves (EN 374 tested) and eye protection .
  • Store in airtight containers away from ignition sources.
  • Follow H302/H315/H319/H335 hazard protocols , including immediate eye washing and skin decontamination .

Advanced: What reaction mechanisms govern its synthesis and purification?

Answer:

  • Synthesis Step: Nucleophilic substitution between 2-bromoethanol and the secondary amine (2-methoxy-N-methyl ethylamine), facilitated by triethylamine as a base to neutralize HBr .
  • Purification Step: Sulfuryl chloride reacts with hydroxyl groups, forming a sulfate ester intermediate, which is removed during concentration. This step eliminates unreacted starting materials and polar impurities .

Advanced: How is this compound utilized as an intermediate in pharmaceutical synthesis?

Answer: It serves as a precursor in synthesizing complex molecules, such as kinase inhibitors. Example:

  • React with difluoro-iodo-phenyl derivatives under nitrogen to form ether linkages.
  • Subsequent coupling with spirocyclic carboxamides via C18 reverse-phase chromatography yields target drugs with >90% purity .

Advanced: How to resolve contradictions in reported yields during scale-up?

Answer: Yield variations often stem from:

  • Temperature control: Ensure precise heating (100°C ± 2°C) during synthesis to prevent side reactions.
  • Solvent purity: Use anhydrous toluene and ethyl acetate to avoid hydrolysis.
  • Scaling challenges: Optimize stirring efficiency and reaction time; triethylamine must be freshly distilled to prevent moisture ingress .

Advanced: What solvents are optimal for its solubility in reaction conditions?

Answer:

  • Polar aprotic solvents: DMF or DMSO for reactions requiring high solubility (e.g., SN2 reactions).
  • Ether derivatives: Ethyl acetate or THF for purification steps, balancing solubility and ease of removal .
  • Avoid chlorinated solvents (e.g., DCM) due to potential reactivity with tertiary amines .

Advanced: How to identify and mitigate impurities during characterization?

Answer:

  • LCMS/HPLC: Detect impurities via shifted retention times or unexpected m/z peaks.
  • Column chromatography: Use silica gel or C18 columns with gradient elution (e.g., acetonitrile/water) to isolate byproducts .
  • DSC/TGA: Assess thermal stability; decomposition above 150°C indicates heat-sensitive impurities .

Advanced: How does its stability vary under different storage conditions?

Answer:

  • Short-term: Stable at 4°C in inert atmospheres (N₂/Ar) for ≤1 month.
  • Long-term: Store at -20°C in amber vials to prevent oxidation.
  • Decomposition pathways: Hydrolysis of the methoxyethyl group in acidic/basic conditions; monitor via periodic NMR .

Advanced: How does its reactivity compare to similar amino alcohols (e.g., 2-(dimethylamino)ethanol)?

Answer:

  • Nucleophilicity: Lower than 2-(dimethylamino)ethanol due to steric hindrance from the methoxyethyl group.
  • Basicity: pKa ~8.5 (vs. ~9.5 for dimethylamino analogs), affecting protonation in aqueous reactions.
  • Applications: Preferable in reactions requiring moderate basicity and ether solubility, such as phase-transfer catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2-Methoxyethyl)(methyl)amino)ethanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.